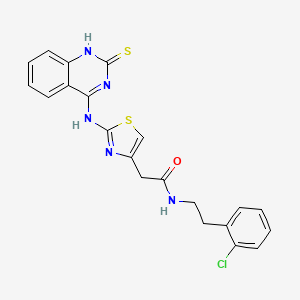

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

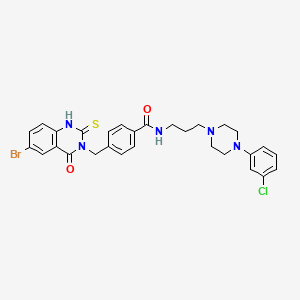

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone moiety and a thiazole ring, suggests it may have interesting pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction with appropriate thioamide and α-haloketone precursors.

Final Coupling: The final step involves coupling the quinazolinone-thiazole intermediate with 2-chlorophenethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlorphenethyl)-2-(2-((2-Thioxo-1,2-dihydrochinazolin-4-yl)amino)thiazol-4-yl)acetamid würde von seinem spezifischen biologischen Ziel abhängen. Mögliche Mechanismen umfassen:

Enzyminhibition: Bindung an und Hemmung der Aktivität spezifischer Enzyme.

Rezeptormodulation: Wechselwirkung mit zellulären Rezeptoren, um Signalwege zu modulieren.

DNA-Interkalation: Bindung an DNA und Beeinflussung von Transkriptions- und Replikationsprozessen.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Binding to DNA and affecting transcription and replication processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Chlorphenethyl)-2-(2-((2-Thioxo-1,2-dihydrochinazolin-4-yl)amino)thiazol-4-yl)acetamid: kann mit anderen Thiazolderivaten und Chinazolinonverbindungen verglichen werden.

Thiazolderivate: Bekannt für ihre antimikrobiellen und anticancerogenen Aktivitäten.

Chinazolinonverbindungen: Bekannt für ihre entzündungshemmenden und antitumorigen Eigenschaften.

Einzigartigkeit

Die Einzigartigkeit von N-(2-Chlorphenethyl)-2-(2-((2-Thioxo-1,2-dihydrochinazolin-4-yl)amino)thiazol-4-yl)acetamid liegt in seiner kombinierten Struktur aus Chinazolinon- und Thiazolringen, die einzigartige biologische Aktivitäten und therapeutisches Potenzial verleihen können.

Eigenschaften

Molekularformel |

C21H18ClN5OS2 |

|---|---|

Molekulargewicht |

456.0 g/mol |

IUPAC-Name |

N-[2-(2-chlorophenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C21H18ClN5OS2/c22-16-7-3-1-5-13(16)9-10-23-18(28)11-14-12-30-21(24-14)27-19-15-6-2-4-8-17(15)25-20(29)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,24,25,26,27,29) |

InChI-Schlüssel |

BCTZHEUJSVPBCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11222350.png)

![7-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11222355.png)

![7-chloro-5-(methylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11222362.png)

![N-(2,5-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11222372.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/structure/B11222378.png)

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11222389.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11222406.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11222415.png)

![(1S,5S)-N-(3,4-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B11222418.png)